

Application Notes and Protocols: Cy7.5 NHS Ester Oligonucleotide Labeling

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Compound of Interest

Compound Name: Cy7.5 NHS ester

Cat. No.: B15554537

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Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized for labeling biological molecules, including oligonucleotides.^{[1][2]} Its absorbance and emission maxima, approximately 788 nm and 808 nm respectively, fall within the NIR window of biological tissues, which allows for deep tissue penetration and minimal background autofluorescence.^{[1][3]} This makes Cy7.5-labeled oligonucleotides an exceptional tool for *in vivo* imaging applications and other sensitive detection methods.^{[2][3]} The N-hydroxysuccinimide (NHS) ester functional group of Cy7.5 readily reacts with primary amines to form a stable amide bond, providing a common and efficient method for covalently attaching the dye to amine-modified oligonucleotides.^{[1][2][4]}

This document provides detailed protocols for the labeling of amino-modified oligonucleotides with **Cy7.5 NHS ester**, subsequent purification of the conjugate, and relevant quantitative data to guide researchers in their experimental design.

Key Experimental Parameters

A summary of critical parameters for the successful labeling of oligonucleotides with **Cy7.5 NHS ester** is presented below.

Parameter	Recommended Conditions	Notes
Oligonucleotide Modification	Primary amine (e.g., Amino C6 Linker) at the 5', 3', or internal position. [1]	The NHS ester reacts with a primary amine to form a stable amide bond.
Reaction Buffer	0.1 M Sodium Bicarbonate or Sodium Carbonate/Bicarbonate buffer. [5] [6]	Essential for maintaining the optimal pH for the reaction.
Reaction pH	8.3 - 9.0. [5] [6] [7]	At this pH, the primary amine is deprotonated and highly reactive with the NHS ester.
Cy7.5 NHS Ester Solvent	Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). [2] [5]	The dye should be dissolved immediately before use due to its moisture sensitivity.
Dye:Oligonucleotide Molar Ratio	10:1 to 20:1. [5] [8]	The optimal ratio should be determined empirically for each specific oligonucleotide.
Incubation Time & Temperature	2-4 hours at room temperature or overnight at 4°C. [5]	Protect the reaction from light to prevent photobleaching of the dye.
Purification Method	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly recommended. [3] [5] [9] Other methods include ion-pair reversed-phase HPLC, gel filtration, or pH-controlled extraction. [9] [10] [11]	Purification is crucial to remove unreacted free dye, which can interfere with downstream applications.

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with Cy7.5 NHS Ester

This protocol outlines the covalent attachment of **Cy7.5 NHS ester** to an oligonucleotide containing a primary amine modification.

Materials:

- Amino-modified oligonucleotide
- **Cy7.5 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5, freshly prepared)
- Nuclease-free water
- Microcentrifuge tubes
- Vortex mixer
- Aluminum foil

Procedure:

- Oligonucleotide Preparation:
 - Resuspend the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- **Cy7.5 NHS Ester** Preparation:
 - Immediately before use, dissolve the **Cy7.5 NHS ester** in anhydrous DMSO to create a 10 mM stock solution.
- Labeling Reaction:

- In a microcentrifuge tube, combine the following:
 - 10 µL of 1 mM amino-modified oligonucleotide
 - 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)
 - 10 µL of 10 mM **Cy7.5 NHS ester** solution (this achieves a 10:1 molar ratio of dye to oligo)
- Vortex the reaction mixture gently.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Ensure the tube is protected from light by wrapping it in aluminum foil.
- Purification:
 - Proceed immediately to purification of the Cy7.5-labeled oligonucleotide using one of the methods described in Protocol 2.

Protocol 2: Purification of Cy7.5-Labeled Oligonucleotide

Purification is a critical step to separate the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.

RP-HPLC is the recommended method for achieving high-purity labeled oligonucleotides.[\[3\]](#)[\[5\]](#)
[\[9\]](#)

Materials:

- RP-HPLC system with a UV-Vis detector
- C18 reverse-phase column
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile

- Reaction mixture from Protocol 1

Procedure:

- Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
- Sample Injection: Inject the reaction mixture onto the column.
- Chromatographic Separation: Run a linear gradient of Mobile Phase B (e.g., 5% to 65%) over 30 minutes.
- Detection and Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~788 nm (for the Cy7.5 dye).
 - The first major peak absorbing at ~788 nm is typically the unreacted Cy7.5 dye.
 - The desired Cy7.5-labeled oligonucleotide will absorb at both 260 nm and ~788 nm and will elute later than the free dye.
 - Unlabeled oligonucleotide will absorb only at 260 nm and will elute slightly earlier than the labeled product.
- Desalting: Desalt the collected fractions containing the purified labeled oligonucleotide using a desalting column or ethanol precipitation.
- Quantification: Determine the concentration and degree of labeling of the final product.

This method is a simpler alternative to HPLC for removing free dye.[\[10\]](#)[\[11\]](#)

Materials:

- Reaction mixture from Protocol 1
- Water-saturated butanol
- Low pH buffer (e.g., pH 3.0 aqueous solution)

- Microcentrifuge

Procedure:

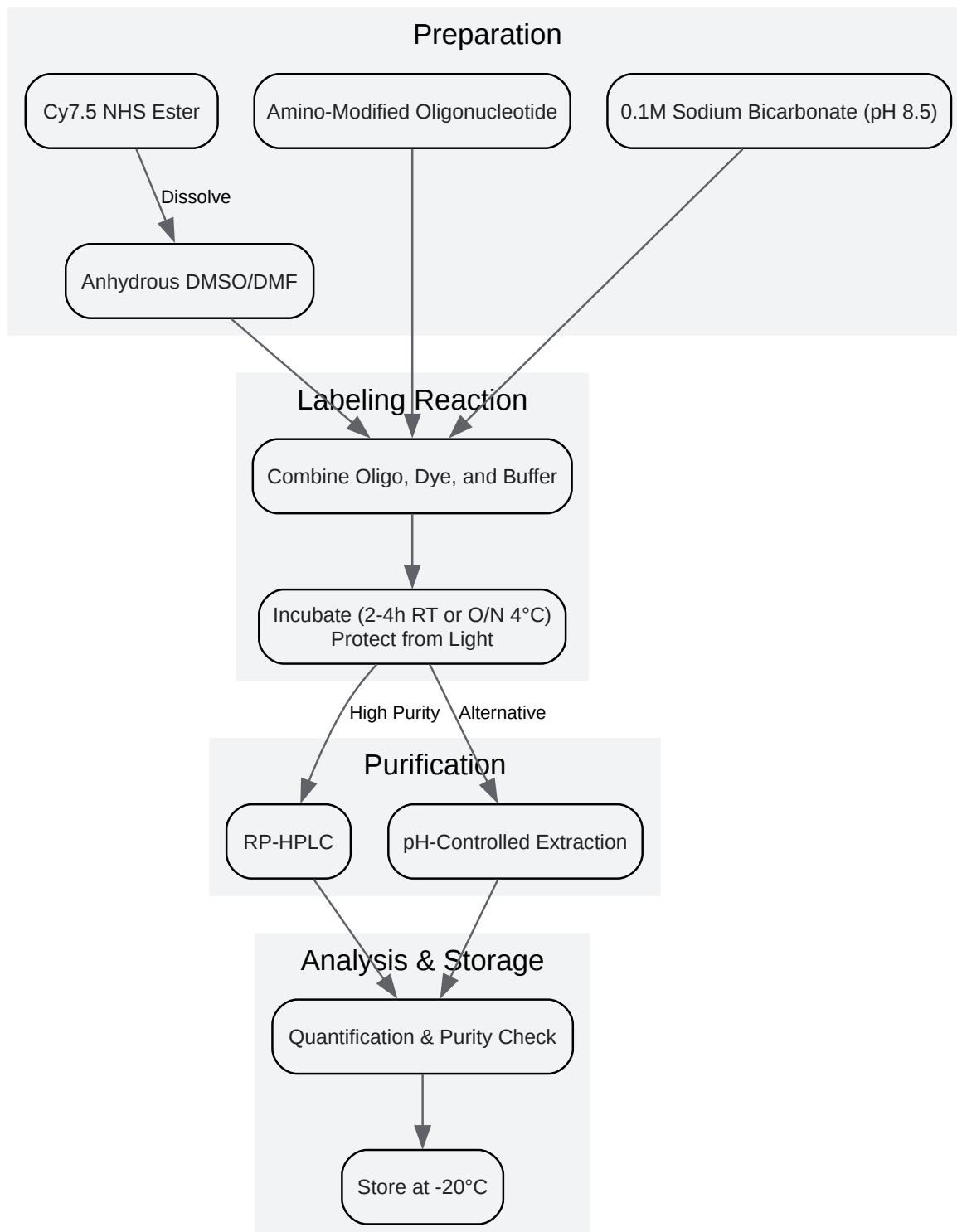
- pH Adjustment: Add the low pH buffer to the reaction mixture.
- Extraction: Add an equal volume of water-saturated butanol to the sample.
- Mixing and Separation: Vortex the mixture vigorously for 10 seconds and then centrifuge briefly (e.g., 4000 x g for 10 seconds) to separate the aqueous and butanol phases.[\[10\]](#)
- Removal of Free Dye: The unreacted, neutral Cy7.5 dye will partition into the butanol (upper) phase, while the hydrophilic, labeled oligonucleotide will remain in the aqueous (lower) phase.[\[10\]](#) Carefully remove and discard the butanol phase.
- Repeat: Repeat the extraction steps as necessary to achieve the desired purity.
- pH Neutralization: Adjust the pH of the aqueous phase back to neutral for storage or downstream applications.

Visualization of Workflows and Applications

Experimental Workflow

The following diagram illustrates the key steps in the **Cy7.5 NHS ester** oligonucleotide labeling procedure.

Cy7.5 NHS Ester Oligonucleotide Labeling Workflow

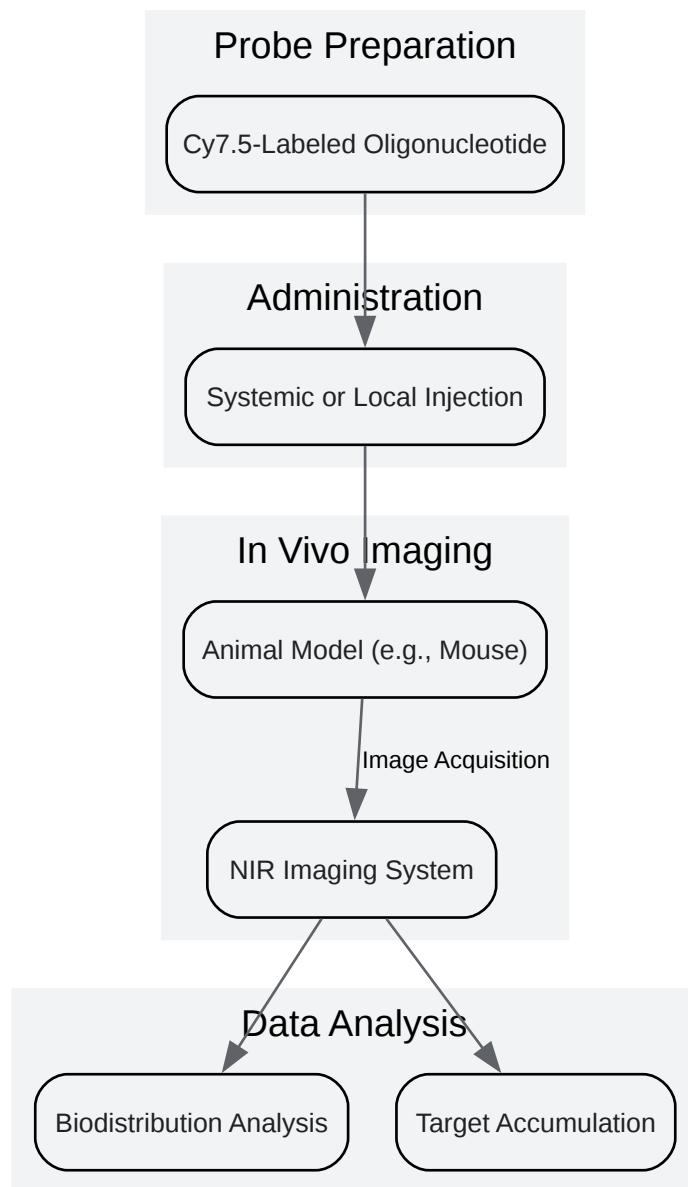
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Caption: Workflow for Cy7.5 oligonucleotide labeling.

Application in In Vivo Imaging

Cy7.5-labeled oligonucleotides are frequently used as probes for in vivo imaging to track their biodistribution or to target specific tissues or cells. The near-infrared fluorescence of Cy7.5 allows for non-invasive imaging with deep tissue penetration.

Application of Cy7.5-Labeled Oligonucleotides in In Vivo Imaging



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